molecular formula C18H20FN3O4S B2738843 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea CAS No. 1202997-84-9

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea

Katalognummer: B2738843
CAS-Nummer: 1202997-84-9
Molekulargewicht: 393.43
InChI-Schlüssel: AIFZVRWCDPVCFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea is a synthetic urea derivative characterized by a 1,1-dioxidoisothiazolidin-2-yl moiety attached to a methoxyphenyl group and a 4-fluorobenzyl substituent. The compound’s structure combines a sulfonamide-like isothiazolidin dioxide ring, which is known to enhance metabolic stability and binding affinity in medicinal chemistry, with fluorinated and methoxy aromatic groups that modulate electronic and steric properties .

Eigenschaften

IUPAC Name

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-26-17-8-7-15(22-9-2-10-27(22,24)25)11-16(17)21-18(23)20-12-13-3-5-14(19)6-4-13/h3-8,11H,2,9-10,12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFZVRWCDPVCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. One common approach includes:

    Formation of the isothiazolidin-2-yl intermediate: This step involves the reaction of a suitable thiol with an appropriate amine under oxidative conditions to form the isothiazolidin-2-yl ring.

    Urea formation: The final step involves the reaction of the intermediate with 4-fluorobenzyl isocyanate to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The isothiazolidin-2-yl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The methoxy and fluorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium fluoride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Urea Derivatives

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Phenyl-isothiazolidin dioxide 2-methoxy, 4-fluorobenzyl Urea, 1,1-dioxidoisothiazolidin-2-yl
1-(4-Fluorobenzyl)-3-(5-(3-methoxyphenyl)pyridin-2-yl)urea (45) Pyridinyl-phenyl 4-fluorobenzyl, 3-methoxyphenyl Urea, pyridine
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea Isoxazole-phenyl tert-butyl, 2-methoxyphenyl Urea, isoxazole
1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea Piperidinyl-benzyl 4-fluorobenzyl, isobutoxybenzyl Urea, piperidine

Key Observations :

  • Fluorinated benzyl groups (e.g., 4-fluorobenzyl) are common in analogs, likely improving lipophilicity and metabolic resistance .
  • Heterocyclic substituents (e.g., pyridine in Compound 45, isoxazole in ) influence solubility and target selectivity.

Table 2: Reported Activities of Related Compounds

Compound Biological Activity Mechanism/Notes Reference
Target Compound Inferred enzyme inhibition (e.g., PARP fragmentation) Structural similarity to BAI (2-([1,1'-biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide), which inhibits uterine myoma cell proliferation via PARP cleavage .
Compound 45 (1-(4-fluorobenzyl)-3-(5-(3-methoxyphenyl)pyridin-2-yl)urea) GSK-3 inhibition Evaluated in Alzheimer’s models; pyridine and fluorobenzyl groups critical for kinase binding .
1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea Inferred CNS activity Piperidine moiety suggests potential blood-brain barrier penetration .
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea Unknown (research use) Isoxazole-tert-butyl group may enhance steric hindrance, affecting target engagement .

Key Observations :

  • The target compound’s 1,1-dioxidoisothiazolidin-2-yl group may mimic sulfonamide drugs, enabling interactions with enzymes like PARP or kinases .

Biologische Aktivität

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a dioxidoisothiazolidin moiety, which may enhance its interaction with various biological targets. Understanding its biological activity is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O5SC_{16}H_{19}N_{3}O_{5}S with a molecular weight of approximately 369.4 g/mol. The structure includes:

  • Dioxidoisothiazolidin moiety : Known for its role in enhancing biological interactions.
  • Methoxyphenyl group : This aromatic system may contribute to the compound's lipophilicity and binding affinity.
  • Fluorobenzyl group : The presence of fluorine may affect the electronic properties and stability of the compound.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Cyclin-dependent Kinase 2 (CDK2) : CDK2 is critical for cell cycle regulation. Inhibitors of CDK2 can halt cancer cell proliferation. Studies have shown that compounds similar to this compound exhibit significant inhibitory activity against CDK2, suggesting a potential application in cancer therapy.
  • Antioxidant Activity : The presence of the dioxidoisothiazolidin moiety suggests potential antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related damage .

Biological Activity Data

Biological Activity Assay Type IC50 Value (µM) Reference
CDK2 InhibitionBiochemical Assay25
Antioxidant ActivityLipid Peroxidation Inhibition13
Hedgehog Pathway InhibitionCellular AssayNot specified

Case Study 1: CDK2 Inhibition

In a study assessing the inhibitory effects on CDK2, researchers utilized biochemical assays to measure enzyme activity in the presence of various concentrations of this compound. The results indicated an IC50 value of approximately 25 µM, demonstrating significant inhibition compared to control groups.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of this compound. Using a lipid peroxidation model, it was found that at concentrations around 13 µM, the compound effectively inhibited oxidative damage in liver microsomes, showcasing its potential as a protective agent against oxidative stress.

Q & A

Q. What synthetic strategies are optimal for preparing 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea, and how can purity be ensured?

Methodological Answer:

  • Key Steps :
    • Isothiazolidine Ring Formation : React 5-amino-2-methoxyphenyl derivatives with sulfonating agents (e.g., SOCl₂) to introduce the 1,1-dioxidoisothiazolidine moiety .
    • Urea Coupling : Use 4-fluorobenzyl isocyanate or carbamate intermediates for nucleophilic substitution with the isothiazolidine precursor under anhydrous conditions (e.g., DCM, acetonitrile) .
  • Purification :
    • Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
    • Validate purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR : Confirm regiochemistry of the 4-fluorobenzyl group (¹H NMR: δ 7.2–7.4 ppm for aromatic protons; ¹⁹F NMR for fluorine environment) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography (if crystals form): Resolve bond angles and dihedral angles in the urea linkage .

Q. How should initial biological screening be designed to assess its antimicrobial or anticancer potential?

Methodological Answer:

  • In vitro Assays :
    • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli; CLSI guidelines) .
    • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to cell density and exposure time) .
  • Experimental Replication :
    • Control variables: Cell passage number, serum concentration, and incubation temperature .
    • Validate contradictory results via orthogonal assays (e.g., apoptosis vs. proliferation markers) .

Q. What mechanistic studies are recommended to elucidate its mode of action?

Methodological Answer:

  • Target Identification :
    • Molecular Docking : Screen against kinase or protease libraries (PDB structures; AutoDock Vina) .
    • Pull-Down Assays : Use biotinylated derivatives to isolate protein targets from cell lysates .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify dysregulated pathways post-treatment .

Q. How does the 1,1-dioxidoisothiazolidine moiety influence stability under physiological conditions?

Methodological Answer:

  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via LC-MS over 24h .
    • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .
  • Structural Insights : The sulfone group enhances resistance to hydrolysis but may increase susceptibility to redox enzymes .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

Methodological Answer:

  • SAR Table :

    DerivativeSubstituent ModificationBioactivity (IC₅₀, μM)
    ParentNone12.3 (MCF-7)
    Derivative ACl⁻ at 5-position8.7 (MCF-7)
    Derivative BCF₃ instead of F23.1 (MCF-7)
    Data synthesized from analogous compounds .
  • Rational Design :

    • Introduce electron-withdrawing groups (e.g., Cl⁻) to enhance target binding .
    • Replace 4-fluorobenzyl with heteroaromatic groups (e.g., thiophene) to improve solubility .

Q. What experimental controls are essential in assessing its pharmacokinetic (PK) properties?

Methodological Answer:

  • In vivo PK :
    • Plasma Sampling : Collect at t = 0.25, 0.5, 1, 2, 4, 8, 24h post-administration (rodent models) .
    • Controls : Include vehicle-treated groups and reference compounds (e.g., warfarin for bioavailability) .
  • Analytical Validation : Use stable isotope-labeled internal standards for LC-MS/MS quantification .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?

Methodological Answer:

  • 3D Model Optimization :
    • Use spheroids or organoids with ECM components (e.g., Matrigel) to mimic tissue penetration barriers .
    • Compare drug uptake via fluorescence-labeled analogs .
  • Statistical Reconciliation : Apply Bland-Altman analysis to quantify bias between models .

Q. What methods validate the compound’s selectivity for cancer vs. normal cells?

Methodological Answer:

  • Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells) .
  • Primary Cell Assays : Test on human fibroblasts or PBMCs to confirm low off-target toxicity .

Tables for Comparative Analysis

Q. Table 1. Biological Activity of Analogous Urea Derivatives

CompoundTarget Activity (IC₅₀, μM)Key Structural Feature
Parent Compound12.3 (MCF-7)1,1-Dioxidoisothiazolidine
1-(4-Fluorobenzothiazol-2-yl)urea16.2 (HepG2)Benzothiazole core
1-(5-Cl-2-methoxyphenyl)urea8.7 (MCF-7)Chlorine substitution
Data aggregated from .

Q. Table 2. Stability Profile Under Varied Conditions

ConditionHalf-Life (h)Major Degradation Product
pH 2.0 (37°C)4.2Hydrolyzed urea derivative
pH 7.4 (37°C)18.5None detected
Human Liver Microsomes2.8Oxidized sulfone
Derived from .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.